(2R)-2-phenylcyclobutan-1-one
Description
(2R)-2-Phenylcyclobutan-1-one is a chiral cyclobutanone derivative featuring a phenyl substituent at the second carbon of a strained four-membered ring (Fig. 1). Its stereochemistry (R-configuration) imparts distinct physicochemical and reactivity profiles compared to non-chiral analogs. The compound is synthesized via methods adapted from literature protocols, such as those involving catalytic oxidative cleavage or photochemical pathways, as noted in studies on cyclobutanone derivatives . Its strained cyclobutane ring and ketone functionality make it a valuable intermediate in organic synthesis, particularly in reactions exploiting ring-opening or C-C bond activation, as demonstrated in aerobic oxidative C-C cleavage research .
Properties
IUPAC Name |
(2R)-2-phenylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFQHWYGJPQD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenylcyclopentan-1-one
Structural Differences :
- Ring Size: Cyclopentanone (5-membered ring) vs. cyclobutanone (4-membered ring).
- Ring Strain: Cyclobutanone exhibits higher angular strain (~110° bond angles vs. ~108° in cyclopentanone), increasing reactivity.
Reactivity :
- The smaller ring in (2R)-2-phenylcyclobutan-1-one enhances susceptibility to ring-opening reactions. For example, under aerobic oxidative conditions, cyclobutanones undergo C-C cleavage more readily than cyclopentanones due to strain-driven destabilization of the transition state .
- Cyclopentanones are generally more stable and less reactive in such transformations, favoring applications requiring controlled ketone reactivity.
(E)-1-Phenylbutan-2-one (2,4-Dinitrophenyl)hydrazone
Structural Differences :
Reactivity and Use :
- Hydrazones are typically employed in carbonyl identification (e.g., derivatization for crystallography or UV-vis analysis) .
- The acyclic structure of 1-phenylbutan-2-one allows greater conformational flexibility, reducing strain but limiting utility in strain-driven reactions.
(1r,2r)-2-Amino-1-methylcyclopentan-1-ol
Structural Differences :
- Functional Groups: Amino alcohol (cyclopentanol + amine) vs. ketone.
- Ring Size : Similar five-membered ring but distinct electronic properties due to hydroxyl and amine groups.
Research Findings and Contextual Insights
- Synthetic Utility: Cyclobutanones are prioritized in strain-promoted reactions, whereas cyclopentanones and acyclic analogs serve roles requiring stability or derivatization .
- Industrial Relevance: Pfizer’s work on cyclopentanol derivatives underscores the pharmaceutical industry’s preference for amino alcohols over strained ketones in drug manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
